molecular formula C11H17N B012676 N-Methyl-1-phenylbutan-1-amine CAS No. 100054-18-0

N-Methyl-1-phenylbutan-1-amine

Cat. No.: B012676
CAS No.: 100054-18-0
M. Wt: 163.26 g/mol
InChI Key: QOJATMCXDSVSGV-UHFFFAOYSA-N
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Description

N-Methyl-1-phenylbutan-1-amine is an organic compound belonging to the class of phenylethylamines. It is characterized by a phenyl group attached to a butan-1-amine structure, with a methyl group substituting one of the hydrogen atoms on the nitrogen atom. This compound is of interest due to its structural similarity to other biologically active amines.

Safety and Hazards

N-Methyl-1-phenylbutan-1-amine is classified as a dangerous substance. It is corrosive to eyes, respiratory system, and skin . The hazard statements associated with this compound include H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-phenylbutan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-phenyl-1-butanone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound often involves similar reductive amination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of N-Methyl-1-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for enzymes like amine dehydrogenases, facilitating reductive amination reactions . The compound’s effects are mediated through its binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

N-Methyl-1-phenylbutan-1-amine can be compared to other phenylethylamines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

N-methyl-1-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-7-11(12-2)10-8-5-4-6-9-10/h4-6,8-9,11-12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJATMCXDSVSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568419
Record name N-Methyl-1-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100054-18-0
Record name N-Methyl-1-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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